molecular formula C4H10ClF3NOP B2690570 (1R)-1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride CAS No. 2503155-67-5

(1R)-1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride

Cat. No.: B2690570
CAS No.: 2503155-67-5
M. Wt: 211.55
InChI Key: LFXQIGHAQNKQQJ-AENDTGMFSA-N
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Description

(1R)-1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride: is a chemical compound with the molecular formula C₄H₉F₃NOP·HCl. It is a derivative of trifluoroethanamine with a dimethylphosphoryl group attached to the nitrogen atom, and it exists as a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride typically involves the following steps:

  • Starting Material: : The synthesis begins with trifluoroethanamine as the starting material.

  • Phosphorylation: : The trifluoroethanamine is then subjected to phosphorylation using dimethylphosphoryl chloride under controlled conditions.

  • Hydrochloride Formation: : The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be closely monitored to maintain the desired stereochemistry and avoid by-products.

Chemical Reactions Analysis

(1R)-1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

  • Reduction: : Reduction reactions can be performed to modify the compound's structure.

  • Substitution: : Substitution reactions can occur at the trifluoroethyl group or the dimethylphosphoryl group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(1R)-1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride: has several scientific research applications:

  • Chemistry: : It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : The compound may be used in biochemical studies to understand enzyme mechanisms or as a probe in molecular biology research.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R)-1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

(1R)-1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride: can be compared with other similar compounds, such as:

  • Trifluoroethanamine: : Lacks the dimethylphosphoryl group.

  • Dimethylphosphoryl chloride: : Lacks the trifluoroethyl group.

  • Other trifluoromethylated amines: : Similar in structure but with different substituents.

The uniqueness of This compound lies in its combination of the trifluoroethyl group and the dimethylphosphoryl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1R)-1-dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F3NOP.ClH/c1-10(2,9)3(8)4(5,6)7;/h3H,8H2,1-2H3;1H/t3-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXQIGHAQNKQQJ-AENDTGMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CP(=O)(C)[C@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF3NOP
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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